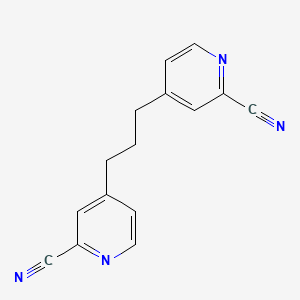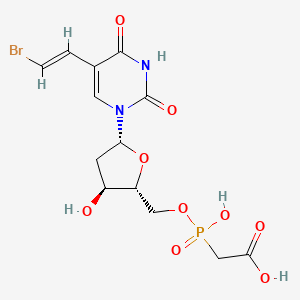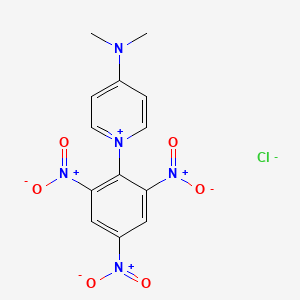![molecular formula C8H15Cl2NO2 B14309917 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride CAS No. 117205-18-2](/img/structure/B14309917.png)
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is a chemical compound known for its unique structure and properties It is a quaternary ammonium compound with a chlorocarbonyl group attached to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride typically involves the reaction of 1,1-dimethylpiperidine with phosgene (carbonyl chloride) in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,1-dimethylpiperidine+phosgene→3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of 1,1-dimethylpiperidine and carbon dioxide.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Oxidizing and Reducing Agents: Specific oxidizing and reducing agents can be used depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives, while hydrolysis results in the formation of 1,1-dimethylpiperidine.
Applications De Recherche Scientifique
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, and other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
- 2-[(Chlorocarbonyl)oxy]-N,N,N-trimethylethanaminium chloride
Uniqueness
3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride is unique due to its specific structure, which includes a piperidine ring and a chlorocarbonyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
117205-18-2 |
|---|---|
Formule moléculaire |
C8H15Cl2NO2 |
Poids moléculaire |
228.11 g/mol |
Nom IUPAC |
(1,1-dimethylpiperidin-1-ium-3-yl) carbonochloridate;chloride |
InChI |
InChI=1S/C8H15ClNO2.ClH/c1-10(2)5-3-4-7(6-10)12-8(9)11;/h7H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
HQQCJLUKTAJHEN-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCC(C1)OC(=O)Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
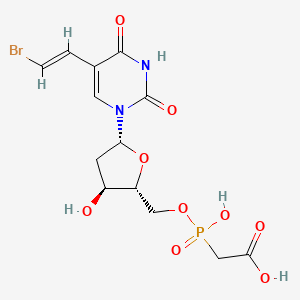
![4-[9-(4-Hydroxy-3-methylphenyl)-9H-fluoren-9-YL]-2,6-dimethylphenol](/img/structure/B14309849.png)
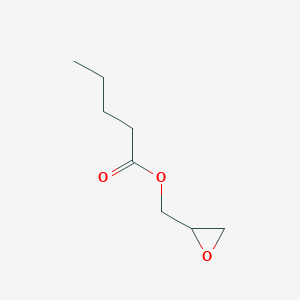

![2-[2,6-Di(propan-2-yl)phenyl]-5-fluoro-1H-isoindole-1,3(2H)-dione](/img/structure/B14309864.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
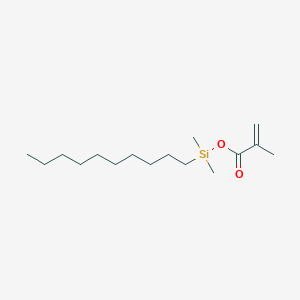
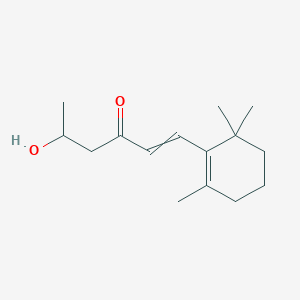

![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)
